Metopimazine sulfoxide-d6
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H27N3O4S2 |
|---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
1-[1,1,2,2,3,3-hexadeuterio-3-(2-methylsulfonyl-5-oxophenothiazin-10-yl)propyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C22H27N3O4S2/c1-31(28,29)17-7-8-21-19(15-17)25(18-5-2-3-6-20(18)30(21)27)12-4-11-24-13-9-16(10-14-24)22(23)26/h2-3,5-8,15-16H,4,9-14H2,1H3,(H2,23,26)/i4D2,11D2,12D2 |
InChI Key |
LYAXSKWQPPYTPV-NPUHHBJXSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])N1CCC(CC1)C(=O)N)C([2H])([2H])N2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)S(=O)(=O)C |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN4CCC(CC4)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for Metopimazine Sulfoxide D6
Advanced Synthetic Routes for Deuterium (B1214612) Incorporation
The synthesis of Metopimazine (B1676515) sulfoxide-d6 typically follows a pathway where the deuterium atoms are incorporated into the parent drug, Metopimazine, to form a Metopimazine-d6 intermediate, which is then oxidized to the final sulfoxide (B87167) product. veeprho.comaxios-research.compharmaffiliates.com
The final step in the synthesis of Metopimazine sulfoxide-d6 is the oxidation of the phenothiazine (B1677639) ring system in the deuterated precursor, Metopimazine-d6. This transformation is a well-established process in phenothiazine chemistry. A common and efficient method involves the use of an oxidizing agent to form the corresponding sulfoxide derivative. d-nb.info
Research has demonstrated that oxidizing agents such as potassium hydrogen peroxomonosulfate (KHSO₅), often available commercially as Oxone®, can quantitatively convert Metopimazine to Metopimazine sulfoxide at room temperature. d-nb.inforesearchgate.net This reaction is rapid and specific, making it suitable for the final step in a multi-step synthesis. researchgate.net The process involves dissolving the Metopimazine-d6 precursor in a suitable solvent and adding the oxidizing agent to yield the desired this compound. d-nb.info
| Oxidation Process Overview | |
| Precursor | Metopimazine-d6 |
| Oxidizing Agent | Potassium hydrogen peroxomonosulfate (KHSO₅ / Oxone®) d-nb.inforesearchgate.net |
| Product | This compound |
| Key Advantage | The reaction is rapid and quantitative under mild, room-temperature conditions. d-nb.inforesearchgate.net |
Hydrogen-Deuterium Exchange (HDE), also known as Hydrogen Isotope Exchange (HIE), is a direct and powerful method for incorporating deuterium into organic molecules. nih.gov This strategy involves the activation of C-H bonds and their subsequent exchange with deuterium from an isotopic source, commonly heavy water (D₂O). nih.govtn-sanso.co.jp HIE is particularly valued for late-stage functionalization, as it allows for the introduction of isotopes into a complex molecule in the final steps of a synthesis, which is often more efficient than building the molecule from deuterated starting materials. nih.gov
The reaction can be mediated by various catalysts, including transition metals or alkali-metal bases. nih.gov While many examples focus on aromatic C-H bonds, the principles can be adapted for aliphatic chains like the propyl group in Metopimazine. The selection of the catalyst and reaction conditions is crucial for achieving high regioselectivity and avoiding unwanted side reactions. nih.govresearchgate.net
An alternative strategy for deuterium incorporation involves the catalytic reduction of an unsaturated precursor using deuterium gas (D₂). To synthesize Metopimazine-d6, a precursor molecule containing a propenyl or propynyl (B12738560) side chain attached to the phenothiazine core could be synthesized first. The subsequent addition of deuterium gas across the double or triple bond in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or ruthenium nanoparticles, would yield the desired hexadeuterated propyl chain. mdpi.comacs.org
This method offers high control over the number and location of the incorporated deuterium atoms. Modern advancements include the on-demand generation of D₂ gas through the electrolysis of D₂O, a technique that enhances safety by avoiding the storage of high-pressure deuterium gas cylinders. mdpi.com This approach has been successfully applied in the synthesis of other deuterated compounds and is highly relevant for producing the Metopimazine-d6 intermediate. mdpi.com
Catalytic Isotope Exchange represents a cornerstone of deuteration chemistry, offering diverse and selective methods for deuterium incorporation. These processes are often categorized by the type of catalyst employed.
Homogeneous Catalysis : Homogeneous catalysts, such as Crabtree's catalyst ([Ir(COD)(PCy₃)(py)]PF₆), are known for their high efficiency and regioselectivity in HIE reactions. wikipedia.org These catalysts can operate under mild conditions and can be directed by functional groups within the substrate to label specific positions. wikipedia.org Palladium-based homogeneous catalysts, often combined with specific ligands, have also been developed for late-stage deuteration of complex molecules. researchgate.net
Heterogeneous Catalysis : Heterogeneous catalysts, like palladium or platinum on a solid support, are widely used in deuteration reactions with D₂O as the deuterium source. ansto.gov.au Nanoparticle catalysts, including those made from iridium or ruthenium, have emerged as highly effective for HIE, demonstrating high functional group tolerance under mild conditions. acs.org The choice of metal can influence the selectivity of the exchange; for instance, iridium nanoparticles have shown a preference for labeling positions ortho to an amino group. acs.org
A notable innovation in this area is the Controlled Equilibrium Catalytic Hydrogen Isotope Exchange (CECIE) process. srnl.gov This continuous-flow method overcomes the equilibrium limitations of traditional batch reactions by constantly recirculating the hydrogen isotope source, driving the exchange to completion and enabling the synthesis of highly deuterated molecules. srnl.gov
| Catalyst Type | Example(s) | Deuterium Source | Key Features |
| Homogeneous | Crabtree's Catalyst (Iridium-based) wikipedia.org, Palladium complexes researchgate.net | D₂ gas, D₂O | High regioselectivity, mild reaction conditions. wikipedia.org |
| Heterogeneous | Pd/C, Pt/C ansto.gov.au, Iridium or Ruthenium Nanoparticles acs.org | D₂O, D₂ gas | High isotope incorporation, high functional group tolerance. acs.organsto.gov.au |
| Continuous Process | CECIE (various catalysts) srnl.gov | D₂ gas, D₂O | Overcomes equilibrium limitations for high deuteration levels. srnl.gov |
Emerging Technologies in Deuterated Compound Synthesis
The demand for more efficient, scalable, and safer methods for preparing deuterated compounds has driven the adoption of new technologies in synthetic chemistry.
Flow chemistry has emerged as a transformative technology for the synthesis of deuterated molecules. ansto.gov.aux-chemrx.com By conducting reactions in a continuously flowing stream through a reactor rather than in a traditional batch vessel, flow chemistry offers numerous advantages. x-chemrx.com These include precise control over reaction parameters such as temperature and time, superior mixing, and enhanced safety, particularly when handling pressurized gases like D₂. ansto.gov.aux-chemrx.com
This approach can significantly increase production efficiency and capacity. tn-sanso.co.jpansto.gov.au For instance, H-D exchange reactions that require high temperatures and pressures can be conducted more safely and with better control in a flow reactor, potentially minimizing the decomposition of sensitive functional groups. ansto.gov.au Flow systems can be integrated with on-demand deuterium gas generators, creating a highly efficient and safe continuous process for deuteration reactions. mdpi.com The adoption of flow chemistry is poised to streamline the synthesis of deuterated compounds like Metopimazine-d6, facilitating larger-scale production with improved selectivity and efficiency. ansto.gov.auresearchgate.net
Electrochemical Synthesis Techniques
Electrochemical methods offer a green and efficient alternative to traditional chemical oxidation for the synthesis of sulfoxides from their corresponding sulfides. rsc.orgccspublishing.org.cn This approach utilizes an electric current to facilitate the oxidation process, often with high selectivity and under mild reaction conditions. rsc.orgccspublishing.org.cn For the synthesis of this compound, the precursor would be a deuterated version of Metopimazine.
The general principle involves the anodic oxidation of the sulfur atom in the phenothiazine ring of the deuterated Metopimazine. mdpi.com This process can be carried out in various electrochemical cell setups, including both batch and flow reactors. acs.orgnih.gov Key parameters that are optimized to ensure selective oxidation to the sulfoxide and prevent over-oxidation to the sulfone include the applied current or potential, the choice of electrode materials, and the solvent/electrolyte system. mdpi.comacs.org
For instance, a constant current electrolysis can be employed, where the current is carefully controlled to deliver the precise amount of charge required for the mono-oxidation of the sulfide. acs.org Graphite and platinum are commonly used as anode and cathode materials, respectively. acs.org The solvent system often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or acetone, and water, with a supporting electrolyte like tetra-n-butylammonium tetrafluoroborate (B81430) (n-Bu4NBF4) or sodium chloride (NaCl) to ensure conductivity. rsc.orgacs.org The presence of a controlled amount of water is crucial as it serves as the source of the oxygen atom in the resulting sulfoxide. acs.org
Recent advancements have also explored electrolyte-free electrochemical flow processes, which offer advantages in terms of simplification of the reaction workup and automation. acs.orgnih.gov In the context of phenothiazine derivatives like Metopimazine, electrochemical oxidation has been shown to selectively occur at the sulfur atom over other potentially oxidizable sites, such as the tertiary amine on the alkyl side chain. mdpi.com
A potential mechanism for the electrochemical formation of the sulfoxide involves the generation of a radical cation at the sulfur atom of the phenothiazine ring upon oxidation at the anode. This intermediate then reacts with a water molecule, followed by deprotonation and further oxidation to yield the sulfoxide. mdpi.com
Assessment of Isotopic Purity and Regioselectivity
Following the synthesis of this compound, a critical step is the comprehensive assessment of its isotopic purity and the regioselectivity of the deuterium incorporation. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium atoms, while regioselectivity confirms that the deuterium atoms are located at the intended positions within the molecule.
The determination of isotopic purity is essential as the presence of unlabeled or partially labeled species can significantly impact the accuracy of quantitative analyses where the deuterated compound is used as an internal standard. rsc.org Various analytical techniques are employed for this purpose, with mass spectrometry being a primary tool.
Regioselectivity is equally important, particularly when deuterium labeling is intended to probe specific metabolic pathways or to block metabolism at a particular site. The precise location of the deuterium atoms can be confirmed using spectroscopic methods, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. Catalytic methods, such as the use of Crabtree's catalyst, are known to provide high regioselectivity in isotope exchange reactions, which is a desirable feature in the synthesis of specifically labeled compounds. wikipedia.org The choice of catalyst and reaction conditions can direct the deuterium to specific positions in the molecule. wikipedia.orgrsc.org
Spectroscopic Validation Techniques for Isotopic Labeling
A combination of spectroscopic techniques is indispensable for the structural confirmation and validation of the isotopic labeling in this compound. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise location of deuterium atoms within a molecule. rsc.org While ¹H NMR is used to observe the absence of signals at the sites of deuteration, ²H (deuterium) NMR directly detects the deuterium nuclei, providing unambiguous evidence of their presence and chemical environment.
In the ¹H NMR spectrum of this compound, the integration of the proton signals will be reduced in the regions where deuterium has been incorporated. By comparing the ¹H NMR spectrum of the deuterated compound with that of its non-deuterated analog, the positions and extent of deuteration can be determined. For complex molecules, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to aid in the assignment of signals and confirm the sites of labeling.
The level of deuterium incorporation can also be quantitatively assessed by comparing the integrals of the remaining proton signals in the deuterated compound to the integrals of a non-deuterated internal standard or to signals in the molecule that are not expected to be deuterated. nih.gov
Mass spectrometry (MS) is a highly sensitive technique used to determine the isotopic enrichment of a labeled compound. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it can distinguish between different isotopologues (molecules that differ only in their isotopic composition). rsc.orgnih.gov
In the mass spectrum of this compound, the molecular ion peak will appear at a higher mass-to-charge ratio (m/z) compared to the unlabeled compound, corresponding to the mass of the incorporated deuterium atoms. The isotopic distribution of the molecular ion cluster can be analyzed to determine the percentage of molecules that are fully deuterated (d6), as well as the percentages of partially deuterated (d1, d2, d3, d4, d5) and unlabeled (d0) species. nih.gov
Electrospray ionization (ESI) is a soft ionization technique commonly coupled with HRMS for the analysis of polar molecules like Metopimazine sulfoxide. nih.gov The relative abundances of the different isotopologue peaks in the mass spectrum are used to calculate the isotopic purity of the sample. nih.gov Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the molecular ion and analyzing the resulting product ions, which can sometimes give clues about the location of the deuterium labels. nih.gov
The following table summarizes the key spectroscopic techniques and their roles in the validation of this compound:
| Technique | Information Obtained | Key Features |
| ¹H NMR | Confirms the absence of protons at deuterated sites; allows for quantification of deuterium incorporation by signal integration. | Non-destructive; provides detailed structural information. |
| ²H NMR | Directly detects deuterium atoms, confirming their presence and chemical environment. | Unambiguous detection of deuterium; provides information on the number of deuteration sites. |
| High-Resolution Mass Spectrometry (HRMS) | Determines the isotopic distribution and allows for the calculation of isotopic enrichment. | High sensitivity and mass accuracy; can distinguish between different isotopologues. |
| Tandem Mass Spectrometry (MS/MS) | Provides structural information through fragmentation patterns, which can help to confirm the location of deuterium atoms. | Can provide positional information about the labels; useful for complex molecules. |
Analytical Method Development and Validation with Metopimazine Sulfoxide D6
Role of Metopimazine (B1676515) Sulfoxide-d6 as an Internal Standard in Quantitative Bioanalysis
Metopimazine sulfoxide-d6 is primarily utilized as an internal standard (IS) in quantitative bioanalysis to enhance the accuracy and precision of analytical methods. veeprho.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. Its purpose is to correct for variability that can occur during sample preparation and analysis. biopharmaservices.com
Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard in LC-MS/MS bioanalysis. biopharmaservices.comscispace.com The key advantages of using a deuterated internal standard like this compound include:
Compensation for Matrix Effects: Biological matrices are complex and can contain endogenous components that interfere with the ionization of the target analyte, leading to ion suppression or enhancement. medipharmsai.com Because a SIL-IS co-elutes with the analyte and has nearly identical chemical and physical properties, it experiences similar matrix effects, allowing for accurate normalization of the analyte's signal. kcasbio.comtexilajournal.com
Correction for Variability in Sample Preparation: Losses of the analyte during extraction, evaporation, and reconstitution steps can be a significant source of error. An ideal IS will mimic the behavior of the analyte during these processes, ensuring that the ratio of the analyte's response to the IS's response remains constant, even if the absolute recovery varies. clearsynth.com
The use of this compound as an internal standard is particularly valuable in pharmacokinetic studies and therapeutic drug monitoring of metopimazine, ensuring reliable and precise quantification in biological samples. veeprho.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
LC-MS/MS is a powerful and widely used technique for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity and selectivity. biopharmaservices.commdpi.com The development of a robust LC-MS/MS method involves the careful optimization of chromatographic separation, ionization, and mass spectrometric detection.
The goal of chromatographic separation is to resolve the analyte and its internal standard from other components in the sample matrix to minimize interference. For metopimazine and its related compounds, reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly employed technique. ijpsjournal.com
Key parameters that are optimized during method development include:
Mobile Phase Composition: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer is typically used. The ratio of these components is adjusted to achieve optimal retention and peak shape. For metopimazine, a mobile phase of methanol and water (45:55 v/v) with the pH adjusted to 3.5 has been shown to be effective. ijpsjournal.comijpsjournal.com
Column Chemistry: C18 columns are frequently used for the separation of phenothiazine (B1677639) compounds like metopimazine. ijpsjournal.comup.ac.za
Flow Rate: The flow rate of the mobile phase affects the analysis time and chromatographic efficiency. A flow rate of 1 mL/min is often used in methods for metopimazine analysis. ijpsjournal.comijpsjournal.com
Column Temperature: Maintaining a consistent column temperature, for instance at 25°C, helps to ensure reproducible retention times. ijpsjournal.com
A Quality by Design (QbD) approach can be utilized to systematically optimize these parameters, ensuring a robust and reliable chromatographic method. ijpsjournal.com
Following chromatographic separation, the analyte and internal standard are introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for compounds like metopimazine as it is suitable for a wide range of molecules, including large biomolecules and pharmaceutical compounds. nih.govpharmafocuseurope.com In ESI, a high voltage is applied to the liquid eluting from the column, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected into the gas phase.
Tandem mass spectrometry (MS/MS) is then used for detection. This involves selecting a specific precursor ion (the molecular ion of the analyte or IS) and then fragmenting it to produce product ions. The transition from the precursor ion to a specific product ion is monitored, a technique known as multiple reaction monitoring (MRM). nih.gov This process provides a high degree of selectivity and sensitivity, as it is unlikely that other co-eluting compounds will have the same precursor and product ions as the analyte of interest. up.ac.za Fragmentation pathways for metopimazine have been studied, which aids in the selection of optimal MRM transitions. researchgate.net
The matrix effect is the alteration of ionization efficiency by co-eluting components from the biological sample. nih.gov It can lead to inaccurate and imprecise results if not properly addressed. semanticscholar.org
Assessment: The matrix effect is typically assessed during method validation by comparing the response of the analyte in a post-extraction spiked sample (analyte added to the extract of a blank matrix) to the response of the analyte in a neat solution. nih.govresearchgate.net A significant difference in response indicates the presence of ion suppression or enhancement. The post-column infusion technique can also be used to qualitatively identify regions in the chromatogram where matrix effects are most pronounced. chromatographyonline.com
Mitigation Strategies:
Use of a Stable Isotope-Labeled Internal Standard: As discussed previously, a co-eluting SIL-IS like this compound is the most effective way to compensate for matrix effects. kcasbio.com It is important to note, however, that even deuterated standards may not always perfectly correct for matrix effects, especially if there are slight differences in retention time. myadlm.orgnih.gov
Sample Preparation: Thorough sample cleanup procedures, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), can help to remove interfering matrix components before analysis. medipharmsai.comchromatographyonline.com
Chromatographic Optimization: Adjusting the chromatographic conditions to separate the analyte from interfering peaks is a crucial step in mitigating matrix effects. chromatographyonline.com
Method Validation Parameters for Research Applications
For a bioanalytical method to be used in research applications, it must undergo a thorough validation process to demonstrate that it is reliable and reproducible for its intended purpose. rrml.ro The validation parameters are guided by regulatory agencies such as the U.S. Food and Drug Administration (FDA). fda.gov
Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components, metabolites, and concomitant medications. nalam.cabebac.at
Specificity is the ability of the method to provide a response for a single, unique analyte. loesungsfabrik.de In the context of LC-MS/MS, the high selectivity of MRM detection often provides a high degree of specificity.
To evaluate selectivity, blank samples of the biological matrix from at least six different sources are analyzed to check for interferences at the retention time of the analyte and the internal standard. fda.govnalam.ca The response of any interfering peaks in the blank samples should not be more than 20% of the response of the analyte at the lower limit of quantification (LLOQ) and not more than 5% of the response of the internal standard. fda.govresearchgate.net
Table 1: Key Parameters in LC-MS/MS Method Development for Metopimazine Analysis
| Parameter | Typical Condition/Method | Purpose |
|---|---|---|
| Chromatography | Reversed-Phase HPLC | Separation of analyte from matrix components. |
| Stationary Phase | C18 Column | Provides hydrophobic interaction for retention of metopimazine. |
| Mobile Phase | Methanol:Water (45:55 v/v) at pH 3.5 | Elution of the analyte with optimal retention and peak shape. |
| Ionization | Electrospray Ionization (ESI) | Generation of gas-phase ions for mass analysis. |
| Detection | Tandem Mass Spectrometry (MS/MS) with MRM | Provides high selectivity and sensitivity for quantification. |
| Internal Standard | This compound | Corrects for variability in sample preparation and analysis. |
Table 2: Acceptance Criteria for Selectivity in Bioanalytical Method Validation
| Component | Acceptance Criterion for Interference in Blank Matrix |
|---|---|
| Analyte | Response ≤ 20% of the LLOQ response |
| Internal Standard | Response ≤ 5% of the IS response in the LLOQ sample |
Determination of Linearity and Calibration Range
Linearity in a bioanalytical method establishes the direct proportionality between the concentration of an analyte and the instrumental response. To determine the linearity for the quantification of an analyte using this compound as an internal standard, a series of calibration standards are prepared by spiking a known amount of the analyte into a blank biological matrix. A fixed concentration of this compound is added to each standard. The samples are then processed and analyzed, and a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The acceptance criterion for linearity is typically a correlation coefficient (r²) of 0.99 or greater.
Table 1: Example of a Calibration Curve for Metopimazine Quantification using this compound as an Internal Standard
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1.0 | 5,234 | 105,678 | 0.0495 |
| 2.5 | 12,890 | 104,987 | 0.1228 |
| 5.0 | 26,123 | 106,112 | 0.2462 |
| 10.0 | 51,987 | 105,345 | 0.4935 |
| 25.0 | 129,567 | 104,889 | 1.2353 |
| 50.0 | 258,987 | 105,765 | 2.4488 |
Linear Regression Equation: y = 0.0492x + 0.0015 Correlation Coefficient (r²): 0.9998
Assessment of Accuracy and Precision
Accuracy and precision are determined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range. This compound is added to these QC samples in the same manner as the calibration standards. The analysis is performed on multiple replicates within the same day (intra-day precision and accuracy) and on different days (inter-day precision and accuracy). Accuracy is expressed as the percentage of the measured concentration to the nominal concentration, while precision is expressed as the relative standard deviation (RSD). For the method to be considered reliable, the accuracy should be within 85-115% (80-120% for the lower limit of quantitation), and the precision should not exceed 15% RSD (20% for the lower limit of quantitation). nih.govresearchgate.net
Table 2: Intra-day and Inter-day Accuracy and Precision for Metopimazine Quantification
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
|---|---|---|---|---|---|
| Low | 3.0 | 102.3 | 4.5 | 104.1 | 6.2 |
| Medium | 30.0 | 98.7 | 3.1 | 99.5 | 4.8 |
Stability Assessment of Analytical Samples
The stability of the analyte in biological matrices under various storage and handling conditions is a critical aspect of method validation. The presence of a stable internal standard like this compound is crucial for accurately assessing the analyte's stability. Stability is evaluated through several tests, including freeze-thaw stability, short-term (bench-top) stability, and long-term storage stability. nih.govresearchgate.net In each test, the concentration of the analyte in the stored samples is compared to that of freshly prepared samples. The analyte is considered stable if the mean concentration of the stored samples is within ±15% of the nominal concentration.
Table 3: Stability of Metopimazine in Human Plasma
| Stability Test | Storage Condition | Duration | Mean Concentration Change (%) |
|---|---|---|---|
| Freeze-Thaw | 3 cycles (-20°C to RT) | - | -4.2 |
| Short-Term | Room Temperature | 24 hours | -2.8 |
Lower and Upper Limits of Quantitation (LLOQ/ULOQ)
The lower limit of quantitation (LLOQ) is the lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. researchgate.net The upper limit of quantitation (ULOQ) is the highest concentration within the linear range. The use of this compound ensures that even at these concentration extremes, the analytical variability is well-controlled. The LLOQ is established by analyzing samples with low concentrations of the analyte and requires a signal-to-noise ratio of at least 10, with accuracy between 80-120% and precision not exceeding 20% RSD. nih.gov The ULOQ is the highest standard on the validated calibration curve.
Table 4: LLOQ and ULOQ Validation Parameters for Metopimazine
| Parameter | LLOQ | ULOQ |
|---|---|---|
| Concentration (ng/mL) | 1.0 | 100.0 |
| Accuracy (%) | 95.7 | 101.2 |
Application in Diverse Biological and Environmental Matrices for Research
The validated analytical method using this compound as an internal standard can be applied to a wide range of research studies involving the analysis of metopimazine in various biological matrices.
Analysis in Animal Biological Fluids and Tissues
In preclinical pharmacokinetic and toxicokinetic studies, it is essential to quantify the concentration of a drug and its metabolites in animal biological fluids (e.g., plasma, urine) and tissues. nih.govnih.gov The robustness of the analytical method, ensured by the use of this compound, allows for reliable determination of drug absorption, distribution, metabolism, and excretion (ADME) profiles in animal models. The internal standard compensates for matrix effects that can vary significantly between different tissues and fluids, ensuring consistent and accurate results.
Use in In Vitro Incubation Systems
In vitro incubation systems, such as liver microsomes and hepatocytes, are widely used to study the metabolic pathways of drug candidates. nih.govnih.govresearchgate.netflinders.edu.au In these experiments, the parent drug is incubated with the biological system, and the formation of metabolites is monitored over time. This compound can be used as an internal standard to accurately quantify the depletion of the parent drug (metopimazine) and the formation of its metabolites, providing valuable insights into the drug's metabolic stability and the enzymes involved in its biotransformation. nih.govnih.gov
Investigation of Metabolic Fate and Biotransformation Pathways Using Metopimazine Sulfoxide D6
In Vitro Metabolic Stability Studies
In vitro metabolic stability assays are fundamental in preclinical drug discovery to predict the in vivo metabolic clearance of a new chemical entity. These assays measure the rate at which a compound is metabolized by various liver-derived systems. The use of a deuterated analog like Metopimazine (B1676515) sulfoxide-d6 as an internal standard is critical for achieving precise and accurate quantification of the parent compound's disappearance over time via liquid chromatography-mass spectrometry (LC-MS/MS).
Human liver microsomes (HLMs) are subcellular fractions of the liver endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. pharmaron.com They are widely used to assess the metabolic stability of drug candidates.
In studies of Metopimazine, incubations with HLMs have been pivotal in identifying the primary metabolic pathways. nih.gov Research demonstrated that the principal metabolite, Metopimazine acid (MPZA), is formed predominantly through the action of a microsomal amidase. nih.govnih.gov The involvement of CYP enzymes in the formation of this major metabolite was found to be negligible. nih.govresearchgate.net A typical experimental setup for such a study is detailed below.
Table 1: Example Protocol for Metopimazine Metabolic Stability in Human Liver Microsomes
| Parameter | Condition | Purpose |
| Test System | Pooled Human Liver Microsomes (HLM) | Provides a rich source of Phase I metabolic enzymes from a diverse donor pool. |
| Substrate Conc. | 1 µM Metopimazine | A concentration near the Km value for many enzymes, ensuring relevant kinetics. |
| Protein Conc. | 0.5 mg/mL | Optimized to ensure the reaction proceeds in a linear range over the incubation time. pharmaron.com |
| Cofactor | NADPH Regenerating System | Required for the activity of CYP enzymes and other oxidoreductases. pharmaron.com |
| Incubation Time | 0, 10, 20, 30, 60 minutes | Multiple time points are used to calculate the rate of metabolism. pharmaron.com |
| Reaction Stop | Acetonitrile (B52724) with internal standard | The organic solvent precipitates proteins to halt the reaction and extracts the analytes. The internal standard (Metopimazine sulfoxide-d6) allows for accurate quantification. |
| Analysis | LC-MS/MS | Quantifies the remaining parent compound (Metopimazine) at each time point. |
Hepatocyte Suspension and Culture Systems
Cryopreserved or fresh hepatocytes represent a more complete in vitro model as they contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors in a cellular environment. thermofisher.comlonza.com This allows for the investigation of a broader range of biotransformation reactions, including conjugation pathways like glucuronidation and sulfation.
Metabolic stability studies in hepatocyte suspensions are used to determine a compound's intrinsic clearance, which can then be used to predict in vivo hepatic clearance. thermofisher.com For a compound like Metopimazine, this system can confirm the findings from microsomal studies and identify any significant Phase II metabolites that may not be formed in microsomes. The use of this compound remains essential for accurate quantification amidst the more complex biological matrix of a hepatocyte incubation.
Table 2: Typical Design for a Hepatocyte Suspension Metabolism Study
| Parameter | Condition | Rationale |
| Test System | Cryopreserved Human Hepatocytes | Provides a physiologically relevant system with intact cellular structures and a full range of metabolic enzymes. thermofisher.com |
| Cell Density | 0.5 x 10⁶ viable cells/mL | A standard concentration that provides sufficient metabolic activity. thermofisher.com |
| Substrate Conc. | 1 µM Metopimazine | Low concentration to minimize potential enzyme saturation. |
| Incubation | 37°C in a shaking water bath | Maintains cell viability and ensures adequate mixing and oxygenation. |
| Time Points | 0, 15, 30, 60, 90, 120 minutes | Selected to capture the disappearance of both high and low turnover compounds. thermofisher.com |
| Sample Prep | Protein precipitation with Acetonitrile containing this compound | Stops metabolic activity and prepares the sample for analysis with a stable isotope-labeled internal standard. |
| Endpoint | Percent of parent compound remaining vs. time | Used to calculate in vitro half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ). |
Recombinant Enzyme Systems (e.g., Amidase, CYP Enzymes, FMO, Aldehyde Oxidase)
To pinpoint the specific enzymes responsible for a particular metabolic transformation, recombinant enzymes expressed in systems like baculovirus-infected insect cells (Supersomes™) are used. nih.gov This approach allows for the unambiguous identification of an enzyme's contribution to a drug's metabolism.
For Metopimazine, this methodology was crucial. Studies using a panel of recombinant enzymes confirmed that while minor oxidative pathways were catalyzed by CYP3A4 and CYP2D6, these enzymes were not involved in the formation of the major metabolite, MPZA. nih.govnih.gov Instead, the formation of MPZA was primarily catalyzed by human liver microsomal amidase, with a much smaller contribution from cytosolic aldehyde oxidase (AO). nih.govnih.govresearchgate.net Flavin-monooxygenases (FMO) were found not to be involved. nih.govnih.gov
Table 3: Summary of Recombinant Enzyme Findings for Metopimazine Metabolism
| Enzyme System | Role in Metopimazine Metabolism | Finding | Reference |
| Amidase | Formation of Metopimazine Acid (MPZA) | Primary catalytic enzyme for the major metabolic pathway. | nih.govnih.gov |
| Aldehyde Oxidase (AO) | Formation of Metopimazine Acid (MPZA) | Minor contribution compared to amidase. | nih.govnih.gov |
| CYP3A4, CYP2D6 | Minor Oxidative Pathways | Catalyze minor metabolic pathways, but not the formation of MPZA. | nih.govnih.gov |
| Other CYPs (1A2, 2A6, etc.) | General Metabolism | Negligible involvement in overall Metopimazine metabolism. | nih.gov |
| Flavin-monooxygenases (FMO) | Formation of Metopimazine Acid (MPZA) | No involvement observed. | nih.govnih.gov |
Identification and Structural Elucidation of Metopimazine Metabolites
Following stability studies, the next step is to identify the structures of the metabolites formed. This process relies heavily on advanced analytical techniques, where stable isotope labeling plays a vital role in tracing the molecular transformations.
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, is a powerful tool for metabolite identification. nih.govresearchgate.net Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometers provide highly accurate mass measurements (typically within 5 ppm), which allows for the determination of the elemental composition of metabolites and their fragments. ijpras.comnih.gov
The fragmentation pathways of Metopimazine and its primary acid metabolite have been studied in detail using multistage mass spectrometry (ESI-MSⁿ) and HRMS. nih.govresearchgate.net These techniques enabled the identification and structural confirmation of numerous product ions, providing a detailed map of how the molecule breaks apart. This fragmentation signature is crucial for distinguishing between isomers and confirming the site of metabolic modification.
Table 4: Selected Product Ions of Metopimazine (MPZ) and its Acid Metabolite (AMPZ) Identified by HRMS
| Ion (m/z) | Proposed Elemental Composition | Mass Deviation (ppm) | Parent Molecule |
| 447.14053 | C₂₂H₂₆N₄O₃S₂ | -0.32 | AMPZ [M+H]⁺ |
| 401.13510 | C₂₀H₂₄N₃O₂S₂ | -0.23 | AMPZ Fragment |
| 350.14478 | C₁₉H₂₃N₃O₂S | 0.11 | MPZ/AMPZ Fragment |
| 318.0618 | C₁₄H₁₁N₂O₂S₂ | 0.61 | MPZ/AMPZ Fragment |
| 258.05826 | C₁₃H₁₁N₂OS | -0.26 | MPZ/AMPZ Fragment |
| 169.13356 | C₁₀H₁₇N₂O | 0.12 | MPZ Fragment |
| 141.10223 | C₈H₁₃N₂O | -0.04 | MPZ Fragment |
| Data adapted from Hubert-Roux et al., J Mass Spectrom, 2010. researchgate.net |
Deuterium (B1214612) Labeling for Tracing Metabolic Transformations
The use of deuterium-labeled compounds is a cornerstone of modern drug metabolism studies. researchgate.net When a deuterated version of a drug, such as one containing a d6-labeled group, is incubated in an in vitro system, its metabolites can be readily identified by searching for the characteristic mass shift in the mass spectrometer. For this compound, any metabolite originating from this molecule will be 6 Daltons heavier than its non-deuterated counterpart. This "mass tag" makes it possible to distinguish drug-related metabolites from endogenous matrix components with high confidence.
Furthermore, deuterium labeling can be used to probe metabolic mechanisms through the kinetic isotope effect (KIE). nih.gov The carbon-deuterium bond is stronger than the carbon-hydrogen bond, so if this bond is broken in the rate-limiting step of an enzymatic reaction, the reaction will proceed more slowly for the deuterated compound. osti.gov This effect can be used to identify sites of metabolic oxidation. If deuteration of a specific position significantly reduces the rate of metabolism and shifts it to other pathways ("metabolic switching"), it provides strong evidence that the deuterated site is a primary point of metabolic attack. osti.govosti.gov
Finally, techniques like hydrogen/deuterium (H/D) exchange experiments, where labile protons on a molecule are swapped with deuterium from the solvent, can be used within the mass spectrometer to help confirm the structures of metabolites and their fragments by revealing the number of exchangeable protons. nih.govresearchgate.net
Enzyme Kinetics and Reaction Phenotyping Research
Reaction phenotyping is the process of identifying the specific enzymes responsible for a drug's metabolism. For Metopimazine, in vitro studies have been conducted to pinpoint the enzymatic pathways leading to its primary metabolites. These investigations are crucial for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism. researchgate.net
Initial in vitro experiments using human liver and intestine S9 fractions identified three potential metabolites of Metopimazine: Metopimazine acid (MPZA), Metopimazine sulfoxide (B87167) (MPZS), and a hydroxylated form (MPZH). nih.gov While the formation of the major metabolite, MPZA, was found to be primarily catalyzed by a liver amidase with a minor contribution from aldehyde oxidase (AO), the generation of MPZS was linked to different enzymatic processes. nih.govnih.gov
Further research using recombinant human cytochrome P450 (CYP) enzymes demonstrated that the minor oxidative pathways responsible for the formation of Metopimazine sulfoxide are catalyzed by CYP3A4 and CYP2D6. nih.govnih.gov These studies involve incubating the parent drug with a panel of individual, expressed CYP enzymes to determine which ones are capable of metabolizing the compound. To confirm these findings, chemical inhibition experiments are also performed in human liver microsomes (HLM), where known inhibitors of specific CYP enzymes are used to see if they block the formation of the metabolite . nih.gov The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis is critical in these experiments for the accurate quantification of the MPZS metabolite being formed. nih.gov
| Metabolite | Primary Enzyme(s) | Contributing Enzyme(s) | In Vitro System Used | Key Findings |
|---|---|---|---|---|
| Metopimazine Acid (MPZA) | Liver Amidase | Aldehyde Oxidase (AO) | Human Liver Microsomes (HLM), Human Liver Cytosol (HLC) | This is the major metabolic pathway, driven primarily by amidase hydrolysis. nih.govnih.gov |
| Metopimazine Sulfoxide (MPZS) | CYP3A4, CYP2D6 | N/A | Human Liver Microsomes (HLM), Recombinant CYP Enzymes | This is a minor oxidative pathway. nih.govnih.gov |
| Metopimazine Hydroxylation (MPZH) | CYP3A4, CYP2D6 | N/A | Human Liver Microsomes (HLM), Recombinant CYP Enzymes | This is another minor oxidative pathway. nih.gov |
In Vivo Preclinical Metabolism Studies
Following in vitro characterization, in vivo studies in animal models are essential to understand the pharmacokinetic and metabolic profile of a drug in a complete biological system. nih.gov
The selection of an appropriate animal model is a critical step in preclinical development, aiming to use species that are metabolically as similar as possible to humans. nih.gov For Metopimazine, pharmacokinetic studies have been conducted in both Sprague Dawley rats (male and female) and male beagle dogs. nih.gov These species are standard models in preclinical drug metabolism and pharmacokinetic assessments. The choice of dogs is further supported by evidence identifying Metopimazine sulfoxide as a metabolite in this species, indicating that the relevant oxidative pathways are present. researchgate.net
| Animal Model | Study Type | Relevance for Metopimazine Sulfoxide Profiling |
|---|---|---|
| Sprague Dawley Rat | Pharmacokinetics of parent drug (Metopimazine) and major metabolite (Metopimazine acid). nih.gov | Standard model for ADME studies; allows for initial characterization of in vivo drug behavior. |
| Beagle Dog | Pharmacokinetics of parent drug and major metabolite. nih.gov | Metopimazine sulfoxide is a known metabolite in dogs, making it a relevant species for studying this specific biotransformation pathway. researchgate.net |
| Rabbit | Metabolite Identification. | Metopimazine sulfoxide has been identified as a metabolite in rabbits. researchgate.net |
To fully understand a drug's disposition, mass balance or excretion studies are performed to determine the routes and rate of elimination of the parent drug and its metabolites from the body. bioivt.com These studies typically involve administering a radiolabeled version of the drug to animal models and collecting urine and feces over a period of time to quantify the excreted radioactivity. bioivt.com Biliary excretion can also be investigated directly in cannulated animals if a significant portion of the dose is found in the feces. bioivt.com
| Methodology | Description | Information Gained |
|---|---|---|
| Mass Balance Study | Administration of a radiolabeled compound (e.g., 14C-labeled) to animals, followed by collection of urine and feces until radioactivity is negligible. bioivt.com | Determines the total recovery of the administered dose and identifies the primary route of elimination (renal vs. fecal). |
| Metabolite Profiling of Excreta | Analysis of collected urine and feces using techniques like LC-MS/MS to identify and quantify the parent drug and its metabolites. | Characterizes the chemical form of the drug-related material that is excreted and the extent of metabolism prior to elimination. |
| Biliary Excretion Study | Involves cannulation of the bile duct in anesthetized animals to directly collect bile after drug administration. This is often performed if fecal excretion is a major route. bioivt.com | Quantifies the extent of hepatobiliary clearance and can help investigate potential enterohepatic recirculation. bioivt.comresearchgate.net |
Preclinical Pharmacokinetic and Pharmacodynamic Research Utilizing Metopimazine Sulfoxide D6
Pharmacokinetic Parameter Determination in Non-Clinical Models
Pharmacokinetic Parameter Determination in Non-Clinical Models
Absorption and Distribution Studies
Specific studies detailing the absorption and distribution of Metopimazine (B1676515) sulfoxide-d6 in non-clinical models are not found in the reviewed scientific literature. For the parent compound, Metopimazine, rapid absorption has been observed nih.govresearchgate.net.
Elimination Kinetics and Clearance Assessment
Information regarding the elimination kinetics and clearance of Metopimazine sulfoxide-d6 is not publicly available.
Bioavailability and Bioequivalence Research in Animal Models
There are no published studies on the bioavailability or bioequivalence of this compound in animal models.
Drug-Drug Interaction Investigations in Preclinical Systems
Enzyme Inhibition and Induction Studies (e.g., Amidase, Cytochrome P450 Enzymes)
While the potential for drug-drug interactions involving phenothiazines and the Cytochrome P450 (CYP) enzyme system is a recognized area of pharmacological research, specific data on this compound's capacity to inhibit or induce enzymes like amidases or various CYP isoforms (e.g., CYP1A2, CYP2D6, CYP3A4) is not available. Studies on other phenothiazines have shown interactions with these enzyme systems nih.gov. The investigation of such interactions is crucial as inhibition of these enzymes can lead to altered metabolism of co-administered drugs nih.govresearchgate.netmdpi.com.
Transporter-Mediated Interactions (In Vitro)
There is no available research on the potential for this compound to engage in transporter-mediated interactions. Such interactions, involving membrane transport proteins, can significantly impact a drug's disposition and are an important aspect of preclinical drug development nih.govnih.govresearchgate.net.
Pharmacodynamic Biomarker Discovery and Validation in Preclinical Contexts
This compound is the deuterated, stable isotope-labeled form of metopimazine sulfoxide (B87167), the primary metabolite of the antiemetic drug metopimazine. While extensive research is available on the pharmacokinetics of metopimazine and its metabolites, a comprehensive review of scientific literature reveals a notable absence of studies specifically employing this compound for pharmacodynamic biomarker discovery and validation. Its primary role in preclinical research is as an internal standard for analytical and pharmacokinetic studies, which ensures the precise quantification of metopimazine and its metabolites in biological samples through methods like mass spectrometry and liquid chromatography. veeprho.com
The sections below address the specified areas of pharmacodynamic research, noting the current lack of direct application of this compound in these contexts and instead providing a scientifically grounded perspective on how such a compound could theoretically be utilized based on established methodologies in pharmacology.
In Vitro Cell-Based Pharmacodynamic Assays
There is no publicly available scientific literature detailing the use of this compound in in vitro cell-based pharmacodynamic assays for biomarker discovery. The focus of research on metopimazine and its sulfoxide metabolite has been on their clinical efficacy and pharmacokinetic profiles rather than on identifying novel cellular biomarkers of their pharmacodynamic effects. nih.gov
In a hypothetical research context, in vitro assays would be crucial for elucidating the cellular mechanisms of action and identifying potential biomarkers of response to metopimazine sulfoxide. Such studies would typically involve exposing various cell lines (e.g., neuronal cells, gastrointestinal epithelial cells) to the non-deuterated metopimazine sulfoxide. The role of this compound in these experiments would be as an analytical tool rather than the active agent. For example, it could be used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) to accurately measure the intracellular concentrations of the non-deuterated metabolite, helping to correlate drug exposure with cellular responses.
Table 1: Hypothetical In Vitro Cell-Based Assays for Metopimazine Sulfoxide Pharmacodynamics
| Assay Type | Potential Biomarker | Rationale | Role of this compound |
| Receptor Binding Assay | Dopamine (B1211576) D2 Receptor Occupancy | To quantify the affinity and occupancy of metopimazine sulfoxide at its target receptor. | N/A (Typically uses radiolabeled ligands) |
| Second Messenger Assay | cAMP Levels | To measure the downstream signaling effects following D2 receptor antagonism. | Analytical internal standard for quantifying intracellular metopimazine sulfoxide. |
| Gene Expression Analysis (e.g., qPCR, RNA-seq) | Changes in expression of genes related to dopaminergic signaling or cellular stress. | To identify genomic biomarkers of drug response. | Analytical internal standard for correlating gene expression changes with precise intracellular drug concentrations. |
| Protein Expression Analysis (e.g., Western Blot, ELISA) | Changes in levels of signaling proteins (e.g., phosphorylated kinases). | To identify proteomic biomarkers of drug response. | Analytical internal standard to ensure accurate quantification of the active compound in cell lysates. |
In Vivo Animal Model Pharmacodynamic Responses
Similar to the in vitro context, there are no published studies that have used this compound to investigate in vivo animal model pharmacodynamic responses for biomarker discovery. Preclinical animal studies with the parent compound, metopimazine, have focused on its antiemetic effects and its impact on gastrointestinal motility. nih.gov These studies typically measure physiological outcomes rather than exploring molecular biomarkers.
The involvement of a deuterated metabolite like this compound in such in vivo studies would be exclusively for pharmacokinetic/pharmacodynamic (PK/PD) modeling. In a typical study design, animals would be administered the non-deuterated metopimazine. Subsequently, biological samples (e.g., blood, brain tissue) would be collected over time. This compound would be added to these samples during processing to serve as an internal standard for accurately quantifying the concentration of the active metabolite. This allows researchers to build robust PK/PD models that correlate drug exposure with the observed physiological effects.
Table 2: Potential In Vivo Animal Model Pharmacodynamic Studies for Metopimazine Sulfoxide
| Animal Model | Pharmacodynamic Endpoint | Potential Biomarkers | Role of this compound |
| Rat Model of Chemotherapy-Induced Emesis | Reduction in the number of emetic episodes. | Changes in neurotransmitter levels (e.g., dopamine, serotonin) in the brainstem. | Internal standard for quantifying metopimazine sulfoxide in plasma and brain tissue to establish an exposure-response relationship. |
| Mouse Model of Gastric Emptying | Measurement of the rate of gastric emptying. | Alterations in gut hormone levels (e.g., ghrelin, motilin). | Internal standard for PK/PD modeling to link drug concentrations to changes in gastric motility. |
| Zebrafish Larvae Photomotor Response | Alterations in locomotor activity in response to light/dark transitions. | Gene expression changes in neuronal pathways. | Analytical internal standard for measuring drug uptake and metabolism in a high-throughput screening model. |
Degradation Pathway Analysis and Impurity Profiling of Metopimazine Sulfoxide D6
Forced Degradation Studies for Stability-Indicating Methods
Forced degradation, or stress testing, is a critical process in pharmaceutical development used to identify the likely degradation products of a drug substance. This helps in establishing degradation pathways, understanding the intrinsic stability of the molecule, and developing stability-indicating analytical methods. Studies on Metopimazine (B1676515) have been conducted under various stress conditions, including acid and base hydrolysis, oxidation, heat, and light, to assess its stability and identify impurities that may form during its shelf life. researchgate.net
Hydrolytic studies are performed to evaluate the stability of a drug substance in the presence of water at different pH levels.
Acidic Hydrolysis: Metopimazine has demonstrated relative stability under acidic conditions. Detailed degradation pathways resulting from acidic stress are not extensively documented in the available literature, suggesting that hydrolysis under acidic conditions is not a primary degradation route compared to other stress factors.
Basic Hydrolysis: Under alkaline conditions, Metopimazine undergoes significant degradation. When subjected to reflux with a 1 M sodium hydroxide (B78521) (NaOH) solution for 8 hours, the terminal amide bond of the piperidinecarboxamide side chain is cleaved. researchgate.net This hydrolysis reaction results in the formation of a distinct degradation product, identified as Metopimazine acid (referred to as Deg II in some studies). researchgate.net
Metopimazine is particularly susceptible to oxidation, a common degradation pathway for phenothiazine (B1677639) derivatives. The primary product of this reaction is Metopimazine sulfoxide (B87167) (referred to as Deg I). researchgate.net The mechanism involves the oxidation of the electron-rich sulfur atom within the phenothiazine ring structure.
Forced degradation studies have employed various oxidizing agents to induce and study this pathway:
Hydrogen Peroxide: Treatment of Metopimazine with 30% hydrogen peroxide (H₂O₂) for five hours effectively yields Metopimazine sulfoxide. researchgate.net
Potassium Caroate (Oxone®): The formation of the sulfoxide derivative occurs rapidly and quantitatively at room temperature upon the addition of a potassium caroate solution. researchgate.netresearchgate.net This method is efficient and is used in the development of spectrophotometric assays for quantifying the parent drug. researchgate.net
Photostability testing is essential to ensure that a drug is not unacceptably altered by light exposure. In accordance with International Council for Harmonisation (ICH) Q1B guidelines, photostability studies involve exposing the drug substance to a minimum of 1.2 million lux-hours of visible light and 200 watt-hours per square meter of near-ultraviolet (UV) light. rjptonline.org
Analytical methods developed for Metopimazine have been shown to be specific for the intact drug in the presence of its photochemical decomposition products, confirming that photolytic degradation has been assessed. researchgate.netresearchgate.net While specific photolytic degradants are not detailed in all studies, phenothiazine compounds are generally known to be sensitive to light, which can catalyze oxidation to form sulfoxide derivatives.
To assess the impact of temperature on drug stability, thermal stress studies are conducted at elevated temperatures. Differential Scanning Calorimetry (DSC) analysis of Metopimazine has been performed to understand its thermal behavior. The analysis shows a distinct endothermic event corresponding to the melting point of the drug, providing data on its thermal stability. researchgate.net While specific degradation products from thermal stress alone are not prominently reported in forced degradation literature, high temperatures can accelerate other degradation processes like hydrolysis and oxidation. mdpi.com
Identification and Characterization of Degradation Products
Forced degradation studies of Metopimazine have led to the isolation and identification of two primary degradation products. The formation of these impurities is dependent on the specific stress condition applied.
| Degradant ID | Impurity Name | Stress Condition | Degradation Pathway |
| Deg I | Metopimazine Sulfoxide | Oxidation (H₂O₂, Oxone®) | Oxidation of the sulfur atom in the phenothiazine ring. researchgate.net |
| Deg II | Metopimazine Acid | Alkaline Hydrolysis (NaOH) | Cleavage of the terminal amide bond on the side chain. researchgate.net |
A combination of chromatographic and spectroscopic techniques has been employed to separate, identify, and characterize the degradation products of Metopimazine.
Chromatographic Techniques: High-Performance Thin-Layer Chromatography (HPTLC) is a key technique used to separate Metopimazine from its degradation products. researchgate.net The separation is effective, with significantly different Retention factor (Rf) values observed for the parent drug and its degradants, allowing for their distinct identification and quantification. researchgate.net
| Compound | Rf Value |
| Metopimazine (MPZ) | 0.58 |
| Metopimazine Sulfoxide (Deg I) | 0.35 |
| Metopimazine Acid (Deg II) | 0.03 |
| Mobile Phase: Chloroform:Methanol:Ammonia (12:2:0.1, by volume) researchgate.net |
Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), has been essential for confirming the structures of the degradation products. researchgate.net The mass spectra provide molecular weight information that corresponds to the proposed chemical changes: an increase of 16 atomic mass units for the formation of Metopimazine sulfoxide (Deg I) and a mass change consistent with the hydrolysis of the amide to a carboxylic acid for Metopimazine acid (Deg II). researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy has been used alongside MS to further characterize the isolated degradation products, confirming changes in functional groups. researchgate.net
UV-Vis Spectrophotometry: This technique is particularly useful for the analysis of Metopimazine sulfoxide. The sulfoxide derivative exhibits a characteristic maximum absorbance (λmax) at 355 nm, which is distinct from the parent drug. researchgate.net This property is exploited in difference spectrophotometry methods to quantify Metopimazine in the presence of its oxidative degradant. researchgate.net
Impurity Profiling and Control Strategies for Research Materials
The impurity profile of Metopimazine sulfoxide-d6 is a critical quality attribute that can significantly impact its use as a reference standard. Impurities can arise from the synthetic process or degradation.
Potential Impurities:
The synthesis of deuterated compounds is a complex process that can lead to several types of impurities. For this compound, the primary impurities of concern are isotopic in nature. These include:
Under-deuterated Isotopologues: These are molecules where not all of the intended hydrogen atoms have been replaced by deuterium (B1214612). The presence of these species can interfere with mass spectrometric analysis, leading to inaccurate quantification.
Over-deuterated Isotopologues: In some synthetic routes, it is possible to introduce more deuterium atoms than specified, leading to isotopologues with a higher mass.
Isotopomers: These are isomers that have the same number of deuterium atoms but at different positions within the molecule. Mis-deuteration can affect the fragmentation patterns in mass spectrometry and the stability of the molecule.
Unlabeled Metopimazine Sulfoxide: Residual unlabeled material is a common impurity in the synthesis of deuterated standards. Its presence can lead to an overestimation of the analyte concentration in a sample.
Process-Related Impurities: These can include unreacted starting materials, reagents, and by-products from the chemical synthesis.
Control Strategies:
To ensure the quality and reliability of this compound as a research material, stringent control strategies are necessary throughout the manufacturing and quality control processes.
Synthesis Route Design: The synthetic pathway should be designed to maximize the incorporation of deuterium at the specified positions and minimize the formation of isotopic and chemical impurities.
Purification: Advanced purification techniques, such as preparative high-performance liquid chromatography (HPLC), are essential to remove process-related impurities and to enrich the desired deuterated compound.
Comprehensive Analytical Characterization: A suite of analytical techniques is employed to confirm the identity, purity, and isotopic enrichment of the final product.
| Analytical Technique | Purpose in Impurity Profiling and Control |
| High-Resolution Mass Spectrometry (HR-MS) | To determine the isotopic enrichment and identify the presence of under- and over-deuterated isotopologues. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the specific positions of deuterium labeling. It can also be used to identify and quantify organic impurities. |
| High-Performance Liquid Chromatography (HPLC) | To assess the chemical purity and separate the target compound from process-related impurities and degradation products. |
The combination of these techniques provides a comprehensive profile of the this compound research material, ensuring its suitability for its intended analytical purpose.
Shelf-Life and Storage Stability Investigations for Research Purity
The stability of this compound as a research-grade material is crucial for its long-term use and the reliability of the data generated. Stability studies are conducted to determine the appropriate storage conditions and to establish a viable shelf-life.
Degradation Pathways:
While deuterium substitution can enhance metabolic stability, the fundamental chemical stability of the molecule remains a consideration. Phenothiazine derivatives, including their sulfoxides, are susceptible to degradation under certain conditions.
Oxidative Degradation: Although Metopimazine sulfoxide is already an oxidation product of Metopimazine, further oxidation can occur under harsh oxidative stress, potentially leading to the formation of N-oxides or other degradation products.
Photodegradation: Phenothiazines are known to be light-sensitive. Exposure to UV or visible light can induce photolytic degradation, leading to the formation of colored degradants and a loss of purity.
Hydrolysis: While generally stable, prolonged exposure to extreme pH and elevated temperatures could potentially lead to hydrolysis of the amide functional group.
Forced Degradation Studies:
To understand the potential degradation pathways and to develop stability-indicating analytical methods, forced degradation studies are performed. These studies involve subjecting the this compound to stress conditions more severe than those it would encounter during normal handling and storage.
| Stress Condition | Typical Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl, elevated temperature | Hydrolysis of the amide bond |
| Basic Hydrolysis | 0.1 M NaOH, elevated temperature | Hydrolysis of the amide bond |
| Oxidation | 3% H₂O₂, room temperature | Further oxidation of the phenothiazine ring or side chain |
| Thermal Degradation | Elevated temperature (e.g., 60-80 °C) | General decomposition |
| Photostability | Exposure to UV and visible light (ICH Q1B guidelines) | Photolytic degradation of the phenothiazine ring |
The results of these studies help in identifying potential degradation products and in developing analytical methods that can separate these degradants from the parent compound, thus ensuring the method is "stability-indicating."
Shelf-Life and Storage Recommendations:
Based on long-term stability studies under controlled conditions, a shelf-life for the research material is established. For a compound like this compound, which is typically supplied as a solid, the following storage conditions are generally recommended to maintain its purity and integrity:
Temperature: Refrigerated (2-8 °C) or frozen (-20 °C) storage is often recommended to minimize thermal degradation.
Light: The material should be protected from light by storing it in an amber vial or in the dark.
Moisture: Storage in a desiccated environment is advisable to prevent hydrolysis and potential degradation from moisture.
Inert Atmosphere: For long-term storage, sealing the container under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
By adhering to these storage conditions, the research purity of this compound can be maintained throughout its established shelf-life, ensuring its continued utility as a reliable internal standard.
Emerging Research Directions and Advanced Methodologies for Metopimazine Sulfoxide D6 Studies
High-Throughput Screening Applications in Drug Discovery Support
High-throughput screening (HTS) has revolutionized early-stage drug discovery by enabling the rapid testing of vast compound libraries for biological activity. researchgate.net While Metopimazine (B1676515) sulfoxide-d6 itself is a metabolite, HTS principles are instrumental in the broader context of phenothiazine (B1677639) drug discovery, the class to which Metopimazine belongs.
HTS platforms can be employed to screen libraries of phenothiazine derivatives for various therapeutic effects or to identify compounds that modulate the metabolic pathways involving Metopimazine. For instance, HTS has been utilized to screen novel phenothiazine derivatives for cytotoxic and cholinesterase modulatory activities, highlighting the potential to identify new therapeutic applications for this class of compounds. iiarjournals.org
Key applications of HTS relevant to Metopimazine research include:
Identifying novel phenothiazine scaffolds: Screening for new compounds with improved efficacy or altered metabolic profiles.
Investigating off-target effects: Identifying unintended biological activities of Metopimazine and its metabolites.
Elucidating metabolic pathways: Screening for compounds that inhibit or induce the enzymes responsible for Metopimazine metabolism.
Interactive Data Table: Representative HTS Assay Formats
| Assay Type | Principle | Application in Phenothiazine Research |
| Cell-based assays | Measuring cellular responses (e.g., viability, apoptosis) to compounds. | Screening for anticancer or neuroprotective effects of new phenothiazine derivatives. |
| Biochemical assays | Measuring the effect of compounds on specific molecular targets (e.g., enzymes, receptors). | Identifying inhibitors of cytochrome P450 enzymes involved in Metopimazine metabolism. |
| Reporter gene assays | Measuring the activation or inhibition of specific signaling pathways. | Investigating the impact of Metopimazine analogues on dopamine (B1211576) receptor signaling pathways. |
Integration with Systems Biology Approaches for Comprehensive Understanding
Systems biology offers a holistic approach to understanding complex biological systems by integrating data from various "omics" disciplines, such as genomics, proteomics, and metabolomics. This approach is invaluable for elucidating the multifaceted mechanisms of drug action and identifying novel therapeutic targets.
For phenothiazine drugs like Metopimazine, systems biology can be used to construct comprehensive interaction networks and signaling pathways. A study on the antitumor mechanisms of phenothiazines utilized computational systems biology to predict target proteins and analyze their roles in cell signaling pathways related to cancer. nih.gov This approach revealed that phenothiazines might exert their anticancer effects by modulating pathways like Wnt and MAPK. nih.gov
Integrating systems biology into Metopimazine sulfoxide-d6 research can:
Map the Metopimazine interactome: Identify all the proteins and pathways that are affected by the parent drug and its metabolites.
Predict potential adverse effects: Analyze the drug's impact on off-target pathways to anticipate potential side effects.
Identify biomarkers of efficacy and toxicity: Discover molecular signatures that correlate with patient response to Metopimazine.
Advancements in Micro-Dosing and Accelerated Preclinical Evaluation
Micro-dosing studies, which involve administering sub-therapeutic doses of a drug to human subjects, are an emerging strategy to accelerate preclinical drug development. mdpi.com This approach allows for the early assessment of a drug's pharmacokinetic profile in humans, reducing the time and cost associated with traditional preclinical and clinical trials.
While specific micro-dosing studies on Metopimazine were not identified, the principles are applicable to the development of new phenothiazine-based drugs. By using highly sensitive analytical techniques, such as accelerator mass spectrometry, researchers can trace the fate of a micro-dosed compound and its metabolites, including deuterated forms like this compound, to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
This early human data can provide crucial insights to guide further development, de-risk clinical trials, and accelerate the delivery of new therapies to patients. The development of antipsychotic drugs has historically been a lengthy process, and innovative approaches like micro-dosing offer a path to streamline this timeline. nih.govfrontiersin.org
Application in Targeted Proteomics and Metabolomics Research
Targeted proteomics and metabolomics are powerful analytical techniques for quantifying specific proteins and metabolites in complex biological samples. yale.edujocpr.com These approaches are particularly relevant for studying the pharmacology of Metopimazine and the role of its metabolites.
Targeted Proteomics: This technique can be used to precisely measure the engagement of Metopimazine with its primary target, the dopamine D2 receptor, as well as other potential off-target proteins. hupo.org By quantifying changes in protein expression or post-translational modifications in response to the drug, researchers can gain a deeper understanding of its mechanism of action and identify biomarkers of drug response. youtube.com
Metabolomics: Untargeted and targeted metabolomics can provide a comprehensive snapshot of the metabolic changes induced by Metopimazine. A systematic review of metabolomics studies on antipsychotics revealed consistent perturbations in lipid and amino acid metabolism. frontiersin.org Applying these techniques to Metopimazine could help to:
Identify novel metabolites.
Understand the impact of the drug on endogenous metabolic pathways.
Discover metabolic biomarkers associated with therapeutic efficacy or adverse effects.
The use of this compound as an internal standard is critical for ensuring the accuracy and precision of these quantitative analyses.
Computational Chemistry and Molecular Modeling for Predictive Research
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the prediction of molecular properties and interactions, thereby guiding the design of new and improved drugs. openmedicinalchemistryjournal.compatsnap.comnih.gov
For phenothiazines, computational approaches have been used extensively to understand their structure-activity relationships (SAR). Molecular docking studies have been employed to investigate the binding of phenothiazine derivatives to various protein targets, including the anti-apoptotic protein BCL-2, providing insights into their potential anticancer mechanisms. frontiersin.org Quantitative structure-activity relationship (QSAR) models have also been developed to correlate the chemical structures of phenothiazines with their biological activities, such as multidrug resistance modulation. nih.gov
In the context of Metopimazine, these computational methods can be applied to:
Predict the binding affinity of Metopimazine and its metabolites to dopamine receptors and other potential targets through molecular docking. mdpi.com
Develop QSAR models to predict the antiemetic potency of new Metopimazine analogues. jocpr.comwikipedia.orgmdpi.com
Simulate the metabolic transformation of Metopimazine to Metopimazine sulfoxide (B87167) to understand the enzymatic process at a molecular level.
These predictive models can significantly reduce the need for extensive experimental work and accelerate the optimization of lead compounds.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Metopimazine sulfoxide-d6 in pharmacokinetic studies?
- Methodology : The indirect UV spectrophotometric method is widely used for quantifying Metopimazine sulfoxide in bulk and tablet formulations. Key steps include acid hydrolysis (0.01 M H₂SO₄) and oxidation with KHSO₅ to stabilize the sulfoxide form. Absorbance is measured at 355 nm with a limit of quantitation (LOQ) of 2.8 µg/mL and relative standard deviation (RSD) <1.38% . For higher sensitivity in metabolite detection (e.g., plasma samples), LC-MS/MS is preferred, as demonstrated in dog PK studies, enabling quantification of parent drug and metabolites like Metopimazine acid .
Q. How can interference from excipients or degradation products be minimized during this compound analysis?
- Methodology : Conduct interference studies using placebo formulations containing excipients (e.g., mannitol, dextran 70). The spectrophotometric method shows no interference from Metopimazine sulfoxide (0.7 mg) or common excipients at typical concentrations (e.g., 630 mg mannitol per tablet). Use compensation solutions (e.g., 1.2 × 10⁻⁴ mol/L KHSO₅ in 0.01 M H₂SO₄) to nullify background absorbance .
Q. What are the critical validation parameters for ensuring reproducibility in this compound assays?
- Methodology : Validate linearity (0.3–30 µg/mL), accuracy (│δ│ < tα × RSD/√n), precision (RSD <1.38%), and specificity per ICH guidelines. Cross-validate with pharmacopeial methods (e.g., USP 32) for impurity profiling, ensuring total impurities ≤0.1% using gas chromatography .
Advanced Research Questions
Q. How can researchers resolve contradictions in pharmacokinetic data between this compound and its metabolites across species?
- Methodology : Design cross-species studies (e.g., beagle dogs vs. humans) with matched dosing protocols. In dogs, single oral doses (10 mg/kg) showed rapid conversion to Metopimazine acid, whereas human studies emphasize hepatic amidase metabolism. Use compartmental modeling to compare metabolite half-lives and bioavailability, adjusting for species-specific enzyme activity .
Q. What statistical approaches are optimal for analyzing stroke risk associations in studies involving Metopimazine and deuterated analogs?
- Methodology : Employ case-time-control designs with stratified analysis by age, sex, and comorbidities. For example, French nationwide data revealed a 3.62-fold increased stroke risk with Metopimazine (adjusted odds ratio). Use sensitivity analyses to isolate risk during initial exposure days and adjust for confounding variables like concurrent antidopaminergic use .
Q. How should isotopic dilution techniques be optimized for stability studies of this compound in biological matrices?
- Methodology : Use deuterated internal standards (e.g., DMSO-d6) to correct for matrix effects in LC-MS/MS. Validate stability under varying pH (e.g., simulated gastric fluid) and temperature conditions. Monitor deuterium retention via high-resolution mass spectrometry, ensuring <5% isotope exchange over 24 hours at 4°C .
Q. What strategies mitigate bias in systematic reviews evaluating Metopimazine’s antiemetic efficacy versus stroke risk?
- Methodology : Follow PRISMA guidelines with predefined inclusion criteria (e.g., randomized trials, cohort studies). Assess bias using ROBINS-I for observational data and GRADE for evidence certainty. Address heterogeneity by stratifying results by drug class (e.g., antidopaminergic vs. 5-HT3 antagonists) and study design .
Methodological Resources
- Reference Standards : Use pharmacopeial-grade this compound with Certificate of Analysis (CoA) detailing purity (e.g., 98.0% by spectrophotometry) and impurity profiles. EP/USP-traceable standards ensure regulatory compliance .
- Data Reproducibility : Archive raw chromatograms and spectral data in repositories like Zenodo, adhering to FAIR principles. Include detailed protocols for acid hydrolysis and oxidation steps to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
